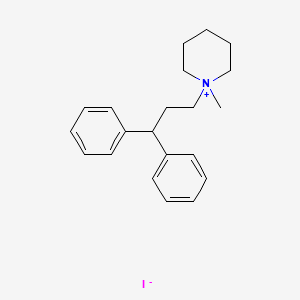
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is a quaternary ammonium compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidinium ring substituted with a 3,3-diphenylpropyl group and a methyl group, with an iodide ion as the counterion. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide typically involves the alkylation of 1-methylpiperidine with 3,3-diphenylpropyl iodide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, such as chloride or bromide, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium chloride or sodium bromide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Corresponding halide derivatives.
Oxidation: Oxidized forms of the piperidinium ring.
Reduction: Reduced forms of the piperidinium ring.
Scientific Research Applications
1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential as a neurotransmitter modulator.
Medicine: Explored for its anticholinergic properties and potential therapeutic applications in treating gastrointestinal disorders.
Mechanism of Action
The mechanism of action of 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound acts as an anticholinergic agent, blocking the action of acetylcholine at muscarinic receptors. This leads to a decrease in gastrointestinal motility and secretion, providing relief from spastic and painful gastrointestinal conditions .
Comparison with Similar Compounds
- 1-(3,3-Diphenylpropyl)-4-phenylisonipecotic acid
- 3,3-Diphenyl-1-propanol
- 1-octadecyl-3,3-diphenyl-substituted indolinospirochromenes
Comparison: 1-(3,3-Diphenylpropyl)-1-methylpiperidinium iodide is unique due to its quaternary ammonium structure, which imparts high stability and specific biological activity. Compared to similar compounds, it exhibits distinct anticholinergic properties and is more effective in modulating neurotransmitter activity .
Properties
CAS No. |
20763-36-4 |
|---|---|
Molecular Formula |
C21H28IN |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
1-(3,3-diphenylpropyl)-1-methylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C21H28N.HI/c1-22(16-9-4-10-17-22)18-15-21(19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2-3,5-8,11-14,21H,4,9-10,15-18H2,1H3;1H/q+1;/p-1 |
InChI Key |
VEKKCXHOVQMREZ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CCCCC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















